![molecular formula C15H13ClFNOS B5767248 2-[(2-chlorophenyl)methylsulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5767248.png)
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-fluorophenyl)acetamide is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorophenyl)methylsulfanyl]-N-(2-fluorophenyl)acetamide typically involves the reaction of 2-chlorobenzyl mercaptan with 2-fluoroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methylsulfanyl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
- 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide
- 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamide
Comparison: Compared to similar compounds, 2-[(2-chlorophenyl)methylsulfanyl]-N-(2-fluorophenyl)acetamide is unique due to the presence of both chlorophenyl and fluorophenyl groups. This dual substitution enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-12-6-2-1-5-11(12)9-20-10-15(19)18-14-8-4-3-7-13(14)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAOHMVTVMQMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)
![2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B5767173.png)
![2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B5767178.png)
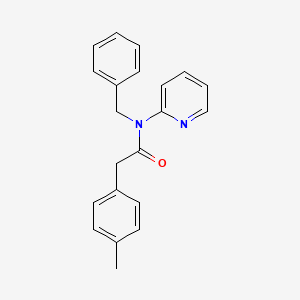
![(E)-4-METHOXY-N-{[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENOYL]OXY}BENZENE-1-CARBOXIMIDIC ACID](/img/structure/B5767195.png)
![1-[(2-methoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B5767206.png)
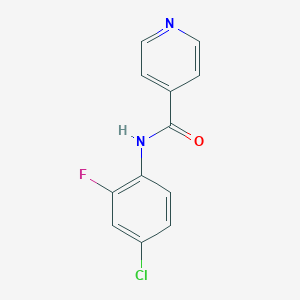
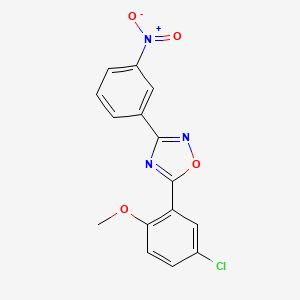
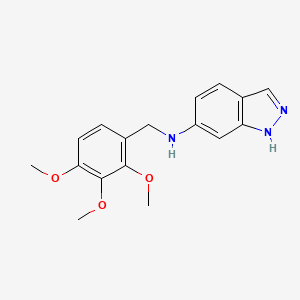
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B5767231.png)
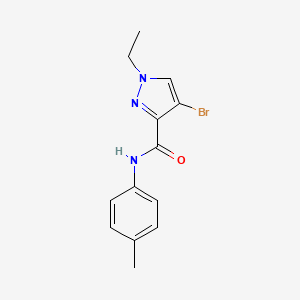
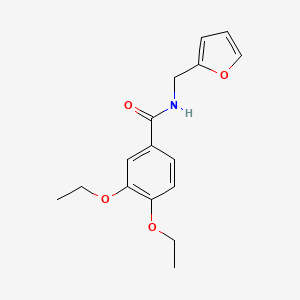
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)
![N'~3~-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]-7-METHYL-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE](/img/structure/B5767290.png)
